Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)-

Phosphoinositide hydrolysis M1 functional selectivity In‑vivo pharmacology

Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- (CAS 83726-82-3), commonly known by its INN tazomeline (LY-287,041), is a small-molecule muscarinic acetylcholine receptor (mAChR) agonist. It belongs to the 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (TZTP) chemotype and was originally developed as a functionally M1‑selective agonist for cognitive dysfunction associated with Alzheimer’s disease.

Molecular Formula C11H14N4S2
Molecular Weight 266.4 g/mol
CAS No. 83726-82-3
Cat. No. B12791484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)-
CAS83726-82-3
Molecular FormulaC11H14N4S2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCN(C)CCSC1=NC=CC(=N1)C2=NC=CS2
InChIInChI=1S/C11H14N4S2/c1-15(2)6-8-17-11-13-4-3-9(14-11)10-12-5-7-16-10/h3-5,7H,6,8H2,1-2H3
InChIKeyDZIPTOCYVFZQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tazomeline (Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)-, CAS: 83726-82-3) – Compound Identity and Pharmacological Class


Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- (CAS 83726-82-3), commonly known by its INN tazomeline (LY-287,041), is a small-molecule muscarinic acetylcholine receptor (mAChR) agonist [1][2]. It belongs to the 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (TZTP) chemotype and was originally developed as a functionally M1‑selective agonist for cognitive dysfunction associated with Alzheimer’s disease [2][3]. Although often described as non‑selective in binding, its functional profile at M1 and M4 receptors distinguishes it within the broader class of muscarinic agonists [1][4].

Why In-Class Muscarinic Agonists Cannot Be Automatically Substituted for Tazomeline (CAS: 83726-82-3)


Muscarinic acetylcholine receptor agonists constitute a structurally and functionally heterogeneous family, where compounds bearing the same nominal “M1/M4 agonist” label exhibit vastly divergent in‑vivo pharmacodynamic responses. A seminal comparative study directly demonstrated that tazomeline robustly stimulates phosphoinositide (PI) hydrolysis in mouse brain, whereas milameline, WAL 2014, and SKB 202026—all putative M1 agonists—failed to activate this critical signaling cascade [1]. This failure is consequential because PI hydrolysis is the canonical transduction pathway downstream of M1 receptor activation and is considered a biochemical prerequisite for pro‑cognitive effects. Consequently, substituting tazomeline with a compound that lacks this functional signature risks complete loss of the desired pharmacological outcome, irrespective of similar receptor binding profiles.

Quantitative Differentiation of Tazomeline (CAS: 83726-82-3) vs. Closest Structural and Pharmacological Analogs


Functional In‑Vivo M1 Signaling: Tazomeline Activates PI Hydrolysis Whereas Milameline, WAL 2014, and SKB 202026 Do Not

Tazomeline (tested as hexylthio‑TZTP) robustly stimulated in‑vivo PI hydrolysis in mice, a direct functional readout of M1 receptor engagement. In the same study, the comparator muscarinic agonists milameline, WAL 2014, SKB 202026, and PD 142505 did not significantly alter PI hydrolysis [1]. Furthermore, WAL 2014 and SKB 202026 actually inhibited agonist‑induced PI stimulation, indicating antagonist behavior at PI‑coupled receptors in‑vivo [1]. Tazomeline was also noted to be relatively free of cholinergic side effects, contrasting with the non‑selective effects produced by milameline, WAL 2014, and SKB 202026 [1].

Phosphoinositide hydrolysis M1 functional selectivity In‑vivo pharmacology Muscarinic signaling

Tazomeline Demonstrates Sub‑Nanomolar Functional M1 Potency (Rabbit Vas Deferens) vs. Micromolar Potency of Milameline at Human M1–M5

Tazomeline exhibits extremely high functional potency at the M1 receptor in the rabbit isolated vas deferens assay, with an IC50 of 0.001 nM [1]. In contrast, milameline displays roughly equal, micromolar affinity across all five human muscarinic receptor subtypes (Ki values of 2.3, 2.4, 3.6, 3.8, and 4.3 µM for hM1, hM2, hM3, hM4, and hM5, respectively) . Although the assays differ (functional IC50 vs. binding Ki), the approximately million‑fold difference in concentration scale underscores a profound divergence in M1‑relevant potency.

M1 functional potency Rabbit vas deferens IC50 comparison Muscarinic receptor subtypes

Tazomeline Exhibits M1 Binding Affinity (Ki ≈ 5.0 nM) Comparable to Xanomeline but with Distinct Functional Selectivity Signature

Tazomeline binds to the human M1 receptor with a pKi of 8.30, corresponding to a Ki of approximately 5.0 nM [1]. Xanomeline, the most clinically advanced muscarinic agonist (approved as KarXT in 2024), demonstrates M1 binding affinity in a comparable range (reported Ki ≈ 294–300 nM in some studies, though other sources cite higher affinity M1 IC50 of 0.006 nM in rabbit vas deferens) [2]. Within the TZTP chemotype, the original SAR study demonstrated that alkylthio‑TZTP analogs (the sub‑series to which tazomeline belongs) generally possess higher receptor affinity and greater functional potency than the corresponding alkoxy‑TZTP analogs (to which xanomeline belongs) [3].

M1 receptor binding pKi comparison TZTP series SAR Muscarinic selectivity

Tazomeline Demonstrates a Favorable In‑Vivo Side‑Effect Profile Compared to Milameline, WAL 2014, and SKB 202026

In the comparative in‑vivo study, tazomeline (hexylthio‑TZTP), xanomeline, and thiopilocarpine were reported to be relatively free of cholinergic side effects. In contrast, milameline, WAL 2014, and SKB 202026 produced non‑selective cholinergic effects at comparable doses [1]. This finding is critically important because peripheral cholinergic side effects (nausea, diarrhea, salivation, bradycardia) have historically plagued the clinical development of muscarinic agonists, including the discontinuation of tazomeline's own Phase I trials [2].

Cholinergic side effects Therapeutic window In‑vivo tolerability Muscarinic selectivity

Structural and Pharmacophoric Distinction: Alkylthio Side Chain Confers Higher M1 Affinity and Potency than Alkoxy Analogs in the TZTP Series

In the foundational J. Med. Chem. SAR study, the alkylthio‑TZTP series (7a‑h), of which tazomeline (hexylthio‑TZTP) is a member, was compared head‑to‑head against the alkoxy‑TZTP series (5a‑h), including xanomeline (hexyloxy‑TZTP). The alkylthio derivatives consistently demonstrated higher central muscarinic receptor affinity (using [3H]‑Oxo‑M and [3H]‑Pz radioligands) and greater functional potency in the rabbit vas deferens than the corresponding alkoxy analogs [1]. The hexylthio side chain of tazomeline therefore represents a structurally encoded potency advantage rather than a pharmacokinetic artifact.

Structure-activity relationship TZTP scaffold Alkylthio vs. alkoxy M1 pharmacophore

Clinical Development Heritage: Tazomeline Advanced to Phase I for Alzheimer's Disease, Providing Human PK/Tolerability Data Unavailable for Less‑Developed Analogs

Tazomeline (LY‑287,041) entered Phase I clinical trials in the United States for Alzheimer's disease in July 1997 under Eli Lilly and Company [1][2]. This human dosing experience, although limited and ultimately discontinued for undisclosed reasons [3], provides at least preliminary human pharmacokinetic and tolerability anchoring that is absent for other M1‑selective tool compounds such as WAL 2014, SKB 202026, and PD 142505, which never advanced beyond preclinical stages.

Clinical development Alzheimer's disease Phase I trial Human data

Procurement‑Relevant Application Scenarios for Tazomeline (CAS: 83726-82-3) Based on Differential Evidence


In‑Vivo Target Engagement Studies Requiring Functional M1 Pathway Activation (PI Hydrolysis)

For preclinical programs where demonstration of M1‑mediated PI hydrolysis is a pharmacodynamic endpoint, tazomeline serves as a validated positive control agonist [1]. Milameline, WAL 2014, SKB 202026, and PD 142505 are unsuitable for this purpose because they fail to stimulate PI hydrolysis in‑vivo and may even antagonize PI‑coupled receptors [1]. This makes tazomeline essential for labs seeking to benchmark novel M1 agonists or allosteric modulators against a compound with established in‑vivo functional efficacy on the canonical M1 signaling pathway.

Cognition‑Enhancement Models Demanding Combined High M1 Potency with Favorable Side‑Effect Profile

Tazomeline's demonstrated combination of picomolar functional M1 potency (IC50 = 0.001 nM in rabbit vas deferens) and relative freedom from cholinergic side effects at behaviorally active doses [1][2] positions it as a reference M1 agonist for rodent cognition models (e.g., novel object recognition, Morris water maze, passive avoidance). Compounds like milameline produce non‑selective cholinergic effects that confound cognitive readouts, making tazomeline preferable for studies where peripheral cholinergic adverse events must be minimized to isolate central pro‑cognitive effects [1].

Pharmacophoric Benchmarking and Medicinal Chemistry: Alkylthio‑TZTP Scaffold Optimization

The alkylthio side chain of tazomeline confers higher M1 receptor affinity and functional potency than the alkoxy side chain found in xanomeline and related analogs [3]. Medicinal chemistry teams engaged in muscarinic agonist lead optimization can procure tazomeline as the reference standard for the alkylthio‑TZTP sub‑series, using its binding and functional data to guide structure‑activity relationship expansion around the sulfur‑linked side chain. Substitution with alkoxy analogs would confound SAR interpretation and potentially reduce assay sensitivity.

Translational Pharmacology Bridging Preclinical M1 Biology to Human PK/Tolerability

Tazomeline is one of the few M1‑selective muscarinic agonists with documented human Phase I exposure data [4][5]. For translational pharmacology teams seeking to back‑translate clinical observations or to predict human PK/PD relationships for novel M1 agonists, tazomeline offers a rare bridge between preclinical M1 pharmacology and human tolerability. Less‑developed analogs (WAL 2014, SKB 202026, PD 142505) provide no human anchoring, limiting their translational utility [1].

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